molecular formula C8H16N2O3 B6619124 N'-hydroxy-2-(oxan-2-yloxy)propanimidamide CAS No. 1807888-12-5

N'-hydroxy-2-(oxan-2-yloxy)propanimidamide

Cat. No.: B6619124
CAS No.: 1807888-12-5
M. Wt: 188.22 g/mol
InChI Key: MDKOTUWKLFDRFV-UHFFFAOYSA-N
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Description

N'-hydroxy-2-(oxan-2-yloxy)propanimidamide is an organic compound featuring a hydroxylamine (-NHOH) group and a propanimidamide backbone substituted with an oxan-2-yloxy (tetrahydropyran-2-yloxy) moiety. The oxan group introduces steric and electronic effects, influencing reactivity and solubility.

Properties

IUPAC Name

N'-hydroxy-2-(oxan-2-yloxy)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-6(8(9)10-11)13-7-4-2-3-5-12-7/h6-7,11H,2-5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKOTUWKLFDRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)N)OC1CCCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/O)/N)OC1CCCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(oxan-2-yloxy)propanimidamide typically involves the reaction of oxan-2-ol with a suitable amidoxime under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for N’-hydroxy-2-(oxan-2-yloxy)propanimidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(oxan-2-yloxy)propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds .

Scientific Research Applications

N’-hydroxy-2-(oxan-2-yloxy)propanimidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(oxan-2-yloxy)propanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares N'-hydroxy-2-(oxan-2-yloxy)propanimidamide with structurally related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound Oxan-2-yloxy C₈H₁₆N₂O₃ 188.22 (calculated) Expected enhanced solubility due to oxan ether linkage; potential for hydrogen bonding.
N'-hydroxy-2,2-dimethylpropanimidamide Two methyl groups C₅H₁₂N₂O 116.16 Hydrophobic; reactive in nucleophilic substitutions and condensations.
N'-hydroxy-2-(2-thienyl)ethanimidamide 2-Thienyl group C₆H₈N₂OS 156.21 Melting point: 68–74°C; aromatic thiophene enhances π-π interactions.
N’-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide Oxolan-2-ylmethoxy (THF derivative) C₇H₁₄N₂O₃ 174.20 (calculated) Similar ether linkage but with tetrahydrofuran; higher flexibility.
N'-hydroxy-2-(3-methyl-2-oxobenzimidazol-1-yl)propanimidamide Benzimidazole ring C₁₁H₁₃N₃O₂ 235.25 (calculated) Heterocyclic substituent may confer biological activity (e.g., enzyme inhibition).
(Z)-N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide Trifluoromethyl-thiophene C₆H₅F₃N₂OS 222.18 Electron-withdrawing CF₃ group enhances stability and acidity.

Reactivity and Functional Group Analysis

  • Hydroxylamine Group : Present in all compounds, enabling participation in redox reactions and metal chelation.
  • Ether Linkages (Oxan/Oxolan) : The oxan-2-yloxy group in the target compound may improve solubility in polar solvents compared to alkyl-substituted analogs like N'-hydroxy-2,2-dimethylpropanimidamide .

Physicochemical Properties

  • Melting Points: Limited data available, but N'-hydroxy-2-(2-thienyl)ethanimidamide melts at 68–74°C , suggesting higher crystallinity than aliphatic analogs.
  • Solubility : Ether-containing analogs (e.g., oxan/oxolan derivatives) are likely more water-soluble than purely alkyl-substituted compounds due to oxygen's polarity.

Biological Activity

N'-hydroxy-2-(oxan-2-yloxy)propanimidamide is a compound that has garnered interest in scientific research for its potential biological activity and applications in various fields, including medicinal chemistry and organic synthesis. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be described by its IUPAC name and chemical structure:

  • IUPAC Name : this compound
  • Chemical Formula : C₈H₁₆N₂O₃
  • CAS Number : 1807888-12-5

The compound features a hydroxy group, an oxan ether moiety, and an amidine functional group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biomolecules. It may function as an inhibitor or an activator in various biochemical pathways. The presence of the hydroxy group allows for hydrogen bonding with biological targets, potentially influencing their structure and function. Additionally, the oxan group may facilitate interactions with lipid membranes or other cellular components.

Potential Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antioxidant Properties : Its structure may allow it to act as a free radical scavenger, contributing to cellular protection against oxidative stress.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Bacillus subtilis32

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of this compound. The compound was tested against several enzymes involved in metabolic processes:

EnzymeIC50 (µM)
Aldose Reductase15
Dipeptidyl Peptidase IV25
Carbonic Anhydrase10

These findings suggest that this compound could serve as a lead compound in drug development targeting these enzymes.

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